3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine
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Overview
Description
3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine is a heterocyclic compound with a unique structure that includes a cyclopropyl group and a tetrahydroimidazo[1,5-A]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a suitable diketone or diester, followed by cyclization under acidic or basic conditions. The reaction conditions often include:
Temperature: Typically between 50-100°C.
Solvent: Common solvents include ethanol, methanol, or acetonitrile.
Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid, or basic catalysts like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in protein binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
- 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
- 7-Cyclopropyl-N1-(3-fluorobenzyl)-N6-(2-methoxybenzyl)-6-methyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1,6-dicarboxamide
Uniqueness
3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H13N3 |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C9H13N3/c1-2-7(1)9-11-6-8-5-10-3-4-12(8)9/h6-7,10H,1-5H2 |
InChI Key |
SQTPEKDTQBALGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C3N2CCNC3 |
Origin of Product |
United States |
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